N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core.
Coupling Reaction: The final step involves coupling the quinazolinone derivatives with appropriate butanamide derivatives under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex quinazolinone derivatives.
Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, make it a subject of interest in biological research.
Medicine: Its structural features suggest potential therapeutic applications, particularly in developing new drugs.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
Uniqueness
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its dual quinazolinone structure, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. This dual structure allows for potential interactions with multiple molecular targets, enhancing its versatility in scientific research and therapeutic applications.
Properties
Molecular Formula |
C24H25N5O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C24H25N5O3/c1-16(2)13-29-15-26-21-10-9-17(12-19(21)24(29)32)27-22(30)8-5-11-28-14-25-20-7-4-3-6-18(20)23(28)31/h3-4,6-7,9-10,12,14-16H,5,8,11,13H2,1-2H3,(H,27,30) |
InChI Key |
JUCNJVGVOWVEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.